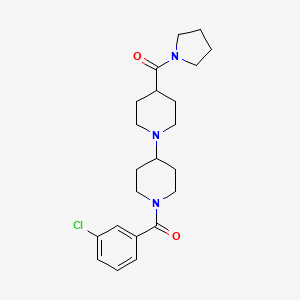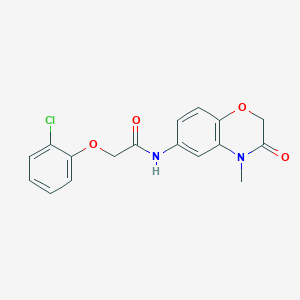![molecular formula C18H22N4OS B5154912 N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-A receptor. This molecule has been widely studied for its potential applications in the treatment of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. In
科学研究应用
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential applications in the treatment of various cardiovascular diseases. It has been shown to effectively reduce blood pressure in animal models of hypertension and to improve cardiac function in models of heart failure. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has also been investigated for its potential to prevent the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
作用机制
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide acts as a selective antagonist of the endothelin-A receptor, which is a G protein-coupled receptor that is involved in the regulation of vascular tone and blood pressure. By blocking the binding of endothelin-1 to the endothelin-A receptor, N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide effectively reduces vasoconstriction and improves blood flow.
Biochemical and physiological effects:
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to effectively reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce the development of atherosclerosis by inhibiting the proliferation of smooth muscle cells in the arterial wall. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been found to have a good safety profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is a highly specific antagonist of the endothelin-A receptor, which makes it a valuable tool for studying the role of this receptor in cardiovascular diseases. However, its use in lab experiments is limited by its relatively short half-life and the need for specialized equipment and expertise to synthesize and administer the peptide.
未来方向
There are several promising future directions for the study of N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide. One potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to effectively reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another potential application is in the prevention of restenosis, a condition in which the arteries become narrowed after angioplasty or stenting. N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the proliferation of smooth muscle cells in the arterial wall, which could help prevent restenosis. Additionally, N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide could be used in combination with other drugs to improve their efficacy in the treatment of cardiovascular diseases.
合成方法
N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The synthesis of N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide typically involves the incorporation of a cysteine residue, which is used to attach the thioamide group that is essential for its activity as an endothelin-A receptor antagonist.
属性
IUPAC Name |
1-butyl-3-[(2-cyclopropylquinoline-4-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-3-10-19-18(24)22-21-17(23)14-11-16(12-8-9-12)20-15-7-5-4-6-13(14)15/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,23)(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMAOQAGKAHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(2-cyclopropylquinolin-4-yl)carbonyl]hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)
![2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B5154867.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154871.png)
![1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)


![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)
![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)
